molecular formula C10H8ClNO2 B13448955 Methyl 2-amino-5-chloro-3-ethynylbenzoate

Methyl 2-amino-5-chloro-3-ethynylbenzoate

Cat. No.: B13448955
M. Wt: 209.63 g/mol
InChI Key: XHNHGPFMDCNPGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-3-ethynylbenzoate is an organic compound with a complex structure that includes an amino group, a chloro substituent, and an ethynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-3-ethynylbenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of methyl 2-amino-3-ethynylbenzoate, followed by the introduction of the chloro group at the 5-position. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-3-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-5-chloro-3-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-3-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the amino and chloro groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-methylbenzoate
  • 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

Methyl 2-amino-5-chloro-3-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with target molecules. This makes it particularly valuable in applications requiring specific and strong interactions with biological targets.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-amino-5-chloro-3-ethynylbenzoate

InChI

InChI=1S/C10H8ClNO2/c1-3-6-4-7(11)5-8(9(6)12)10(13)14-2/h1,4-5H,12H2,2H3

InChI Key

XHNHGPFMDCNPGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1N)C#C)Cl

Origin of Product

United States

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